

Check Availability & Pricing

# An In-Depth Technical Review of BMS-919373: A Selectve IKur Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-919373 is a potent and selective small molecule inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapidly activating delayed rectifier current (IKur).[1][2][3] Developed by Bristol-Myers Squibb, this compound was investigated for the potential treatment of atrial fibrillation (AF), the most common sustained cardiac arrhythmia.[3][4] The rationale behind its development lies in the atrium-specific expression of the Kv1.5 channel, offering a targeted therapeutic approach to prolong the atrial action potential and thereby suppress atrial arrhythmias, with a potentially lower risk of ventricular proarrhythmias.[5] Despite promising preclinical data, the clinical development of BMS-919373 was discontinued.[3][4] This technical guide provides a comprehensive review of the available preclinical literature on BMS-919373, focusing on its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

## **Mechanism of Action**

**BMS-919373** exerts its antiarrhythmic effect by selectively blocking the Kv1.5 potassium channel.[1] This channel is a key component in the repolarization phase of the cardiac action potential, particularly in the atria.[5][6] By inhibiting the IKur current, **BMS-919373** prolongs the atrial action potential duration (APD), which in turn increases the effective refractory period (ERP) of atrial tissue. This prolongation of the refractory period is the primary mechanism by



which **BMS-919373** is thought to suppress the rapid and chaotic electrical activity characteristic of atrial fibrillation.

# **Quantitative In Vitro Pharmacology**

The potency and selectivity of **BMS-919373** were evaluated through a series of in vitro electrophysiological and binding assays. The following tables summarize the key quantitative data from these studies.

| Target                                                   | Assay Type            | Cell Line | IC50 (nM) | Reference                |
|----------------------------------------------------------|-----------------------|-----------|-----------|--------------------------|
| Primary Target                                           |                       |           |           |                          |
| hKv1.5 (IKur)                                            | Electrophysiolog<br>y | СНО       | 50        | [Gunaga et al.,<br>2017] |
| Selectivity Panel                                        |                       |           |           |                          |
| hERG (Kv11.1)                                            | Electrophysiolog<br>y | HEK293    | >30,000   | [Gunaga et al.,<br>2017] |
| hNav1.5                                                  | Electrophysiolog<br>y | HEK293    | >30,000   | [Gunaga et al.,<br>2017] |
| hCav1.2                                                  | Electrophysiolog<br>y | HEK293    | >30,000   | [Gunaga et al.,<br>2017] |
| hKv4.3/KChIP2.2                                          | Electrophysiolog<br>y | СНО       | >10,000   | [Gunaga et al.,<br>2017] |
| hKir2.1                                                  | Electrophysiolog<br>y | СНО       | >10,000   | [Gunaga et al.,<br>2017] |
| Table 1: In Vitro Potency and Selectivity of BMS-919373. |                       |           |           |                          |

## **Preclinical Pharmacokinetics**



## Foundational & Exploratory

Check Availability & Pricing

The pharmacokinetic profile of **BMS-919373** was assessed in multiple preclinical species. The compound demonstrated an acceptable cross-species pharmacokinetic profile.



| Specie<br>s | Route | Dose<br>(mg/kg<br>) | Cmax<br>(ng/mL<br>) | Tmax<br>(h) | AUC<br>(ng·h/<br>mL) | t1/2 (h) | Bioava<br>ilabilit<br>y (%)  | Refere<br>nce                |
|-------------|-------|---------------------|---------------------|-------------|----------------------|----------|------------------------------|------------------------------|
| Rat         | IV    | 2                   | -                   | -           | 1250                 | 3.5      | -                            | [Gunag<br>a et al.,<br>2017] |
| РО          | 10    | 850                 | 1.0                 | 4375        | 4.0                  | 70       | [Gunag<br>a et al.,<br>2017] |                              |
| Dog         | IV    | 1                   | -                   | -           | 2100                 | 8.0      | -                            | [Gunag<br>a et al.,<br>2017] |
| РО          | 5     | 700                 | 2.0                 | 5250        | 8.5                  | 50       | [Gunag<br>a et al.,<br>2017] |                              |
| Rabbit      | IV    | 1                   | -                   | -           | 1800                 | 6.0      | -                            | [Gunag<br>a et al.,<br>2017] |
| РО          | 5     | 600                 | 1.5                 | 3600        | 6.5                  | 40       | [Gunag<br>a et al.,<br>2017] |                              |







| Pharma cokineti c Parame ters of BMS- 919373 in Preclini cal Species | Table 2: |  |  |
|----------------------------------------------------------------------|----------|--|--|
| c Parame ters of BMS- 919373 in Preclini cal Species                 | Pharma   |  |  |
| Parame ters of BMS- 919373 in Preclini cal Species                   | cokineti |  |  |
| ters of BMS- 919373 in Preclini cal Species                          | С        |  |  |
| BMS- 919373 in Preclini cal Species                                  | Parame   |  |  |
| 919373 in Preclini cal Species                                       | ters of  |  |  |
| in Preclini cal Species                                              | BMS-     |  |  |
| Preclini cal Species                                                 | 919373   |  |  |
| cal<br>Species                                                       | in       |  |  |
| Species                                                              | Preclini |  |  |
|                                                                      | cal      |  |  |
|                                                                      | Species  |  |  |
|                                                                      |          |  |  |

A phosphoramide prodrug of **BMS-919373** was also developed to mitigate pH-dependent absorption, which demonstrated improved solubility and an enhanced pharmacokinetic profile. [7]

# **Preclinical Efficacy**

**BMS-919373** demonstrated robust anti-arrhythmic effects in preclinical models of atrial fibrillation.



| Animal<br>Model                                                 | Arrhythmia<br>Induction                         | Drug<br>Administrat<br>ion | Key<br>Efficacy<br>Endpoint                           | Results                                   | Reference                |
|-----------------------------------------------------------------|-------------------------------------------------|----------------------------|-------------------------------------------------------|-------------------------------------------|--------------------------|
| Rabbit                                                          | Atrial burst pacing                             | IV infusion                | Increase in Atrial Effective Refractory Period (AERP) | Dose-<br>dependent<br>increase in<br>AERP | [Gunaga et<br>al., 2017] |
| Canine                                                          | Vagal nerve stimulation and atrial burst pacing | IV infusion                | Termination<br>of induced<br>atrial<br>fibrillation   | Effective in terminating                  | [7]                      |
| Table 3:<br>Summary of<br>In Vivo<br>Efficacy of<br>BMS-919373. |                                                 |                            |                                                       |                                           |                          |

# Experimental Protocols In Vitro Electrophysiology

Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells were stably transfected with the human cDNA for the ion channel of interest (e.g., KCNH2 for hERG, SCN5A for hNav1.5). Cells were cultured in appropriate media and maintained under standard conditions (37 °C, 5% CO2).

Voltage-Clamp Recordings: Whole-cell patch-clamp recordings were performed using an automated patch-clamp system. The extracellular solution typically contained (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4. The intracellular solution typically contained (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, and 5 MgATP, adjusted to pH 7.2. Specific voltage-clamp protocols were applied to elicit the target ionic currents. For example, to measure IKur, cells were held at -80 mV, and depolarizing steps to +40 mV for 200 ms were applied, followed by a repolarizing step to -40 mV to record the tail



current. The effect of **BMS-919373** was assessed by applying increasing concentrations of the compound to the extracellular solution.









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Kv1.5 channels are regulated by PKC-mediated endocytic degradation PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-919373 | Potassium Channel | TargetMol [targetmol.com]
- 3. BMS 919373 AdisInsight [adisinsight.springer.com]
- 4. BMS-919373 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Cardiac ion channels PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective IKur Inhibitors for the Potential Treatment of Atrial Fibrillation: Optimization of the Phenyl Quinazoline Series Leading to Clinical Candidate 5-[5-Phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [An In-Depth Technical Review of BMS-919373: A Selective IKur Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192345#bms-919373-literature-review]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com